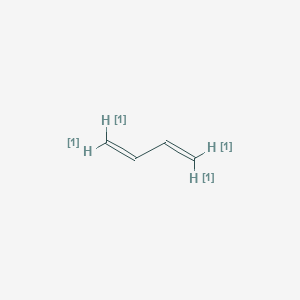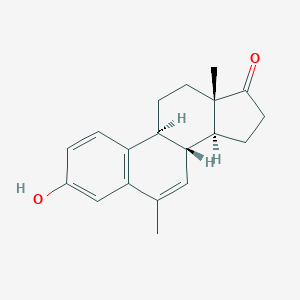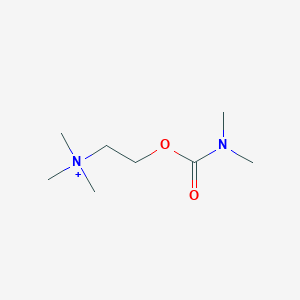
Dimethylcarbamylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylcarbamoyl chloride is a chemical compound used primarily as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates. These carbamates often have pharmacological or pesticidal activities. Due to its high toxicity and carcinogenic properties, dimethylcarbamoyl chloride must be handled with stringent safety precautions .
Preparation Methods
Dimethylcarbamoyl chloride can be synthesized through several methods:
Reaction with Phosgene and Dimethylamine: This method, reported as early as 1879, involves reacting phosgene with gaseous dimethylamine in a flow reactor at 275°C.
Laboratory Scale Synthesis: At the laboratory scale, dimethylcarbamoyl chloride can be synthesized using diphosgene or triphosgene and an aqueous dimethylamine solution in a two-phase system of benzene-xylene and water, with sodium hydroxide as an acid scavenger.
Reaction with Trimethylamine: Dimethylcarbamoyl chloride can also be formed by reacting phosgene with trimethylamine.
Chlorodimethylamine Method: A more recent process involves converting chlorodimethylamine to dimethylcarbamoyl chloride using a palladium catalyst under pressure with carbon monoxide at room temperature.
Chemical Reactions Analysis
Dimethylcarbamoyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with alcoholic or phenolic hydroxyl groups to form dimethyl carbamates, which are often used in pharmaceuticals and pesticides.
Reaction with Dimethylformamide: This reaction forms tetramethylformamidinium chloride, a major intermediate in the preparation of tris(dimethylamino)methane, a reagent for introducing enamine functions and preparing amidines.
Scientific Research Applications
Dimethylcarbamoyl chloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of dimethylcarbamoyl chloride involves the transfer of a dimethylcarbamoyl group to hydroxyl groups, forming dimethyl carbamates. These carbamates can interact with various molecular targets and pathways, depending on their specific structure and application .
Comparison with Similar Compounds
Dimethylcarbamoyl chloride can be compared with other carbamoyl chlorides and related compounds:
Methylcarbamoyl Chloride: Similar to dimethylcarbamoyl chloride but with different reactivity and applications.
Ethylcarbamoyl Chloride: Another related compound with distinct properties and uses.
Isocyanates: Compounds like methyl isocyanate share some similarities in reactivity but have different applications and safety profiles.
Dimethylcarbamoyl chloride stands out due to its specific use in forming dimethyl carbamates with pharmacological and pesticidal activities.
Properties
CAS No. |
14721-70-1 |
|---|---|
Molecular Formula |
C8H19N2O2+ |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1 |
InChI Key |
SYTFEYDNYKQRMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
Key on ui other cas no. |
14721-70-1 |
Related CAS |
14721-77-8 (chloride) 30892-85-4 (iodide) |
Synonyms |
dimethylcarbamylcholine dimethylcarbamylcholine chloride dimethylcarbamylcholine iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


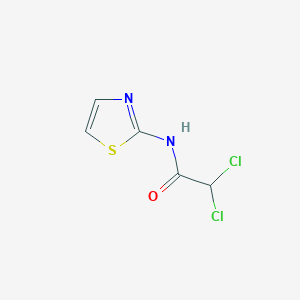
![3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B77886.png)
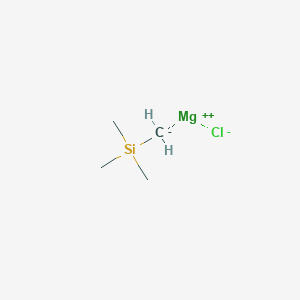
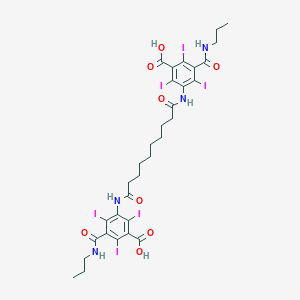
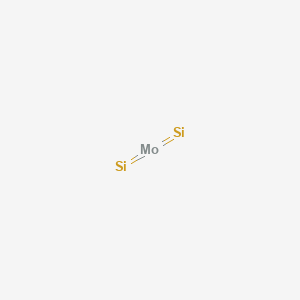

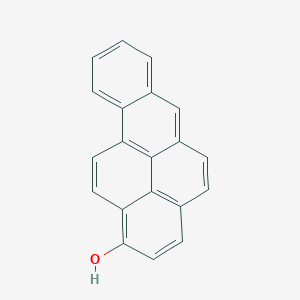

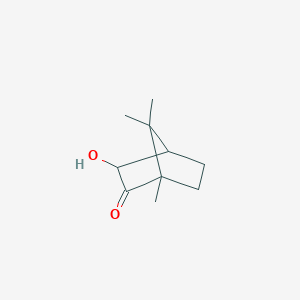


![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
